3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
775229-16-8 |
|---|---|
Molecular Formula |
C4H5N3O4 |
Molecular Weight |
159.10 g/mol |
IUPAC Name |
3,5-dioxo-1,2,4-triazinane-1-carboxylic acid |
InChI |
InChI=1S/C4H5N3O4/c8-2-1-7(4(10)11)6-3(9)5-2/h1H2,(H,10,11)(H2,5,6,8,9) |
InChI Key |
FBPLOLMUXFVTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)NN1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
The synthesis of triazinane derivatives often begins with condensation reactions between carbonyl-containing precursors and nitrogen-rich reagents. For 3,5-dioxo-1,2,4-triazinane-1-carboxylic acid, a common approach involves reacting cyanoacetylurea with hydrazine derivatives under acidic conditions. For example, hydrazine hydrate reacts with ethyl cyanoacetate in acetic acid to form a hydrazone intermediate, which undergoes cyclization to yield the triazinane backbone.
Key parameters influencing yield include:
Cyclization and Oxidation
Post-condensation, oxidative cyclization is critical for introducing the dioxo groups. A two-step protocol is frequently employed:
- Cyclization : The hydrazone intermediate is treated with sodium acetate in acetic acid at 120°C to form the triazinane ring.
- Oxidation : Hydrogen peroxide or potassium persulfate oxidizes the ring to introduce carbonyl groups at positions 3 and 5.
For instance, 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid undergoes oxidation with potassium permanganate in sulfuric acid to yield the target compound.
Modern Synthetic Techniques
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. In one protocol, 3-mercapto-1,2,4-triazin-5-ones are S-alkylated with ethyl 2-chloroacetoacetate under microwaves (150°C, 20 min), achieving 85% yield for cyclized intermediates. Subsequent hydrolysis with 6M HCl and amidation completes the synthesis.
Advantages :
Continuous Flow Chemistry
Industrial-scale production utilizes continuous flow reactors to optimize efficiency:
- Residence time : 30–60 seconds.
- Temperature control : 50–70°C prevents thermal degradation.
- Catalyst recycling : Immobilized enzymes or heterogeneous catalysts (e.g., silica-supported sulfuric acid) enable reuse.
A representative flow setup for oxidizing urazole precursors to triazolinediones achieves >90% conversion using trichloroisocyanuric acid (TCICA) as an oxidant.
Industrial Production Strategies
Large-Scale Oxidation Protocols
Oxidation is a bottleneck in industrial synthesis. Two methods dominate:
- Halogen-Based Oxidation :
Green Chemistry Approaches
Recent advances emphasize sustainability:
- Solvent-free cyclization : Mechanochemical grinding of precursors with sodium bicarbonate yields 78% product.
- Biocatalysis : Lipase-catalyzed ester hydrolysis avoids harsh acids, preserving the carboxylic acid group.
Mechanistic Insights and Optimization
Regioselectivity in Cyclization
The N2-position of the triazine ring is favored for cyclization due to electronic and steric factors. Single-crystal X-ray analysis of intermediate 3e confirms that microwave irradiation directs cyclization to N2, minimizing byproducts.
pH-Dependent Reaction Pathways
- Acidic conditions (pH < 3) : Promote protonation of the hydrazone nitrogen, accelerating cyclization but risking over-oxidation.
- Neutral conditions (pH 6–7) : Favor hydrolysis of nitrile groups to carboxylic acids without ring degradation.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Conventional Condensation | 65–75 | 8–12 h | Moderate | Low equipment cost |
| Microwave-Assisted | 80–85 | 20–30 min | High | Rapid kinetics |
| Flow Chemistry | 90–95 | 1–2 h | Industrial | Continuous production |
| Electrochemical | 85–88 | 4–6 h | Moderate | Eco-friendly |
Chemical Reactions Analysis
Types of Reactions: 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to new derivatives.
Substitution: The triazine ring allows for substitution reactions where different functional groups can replace hydrogen atoms on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid derivatives have shown promising antibacterial and antitubercular activities. Research indicates that compounds containing this triazine moiety exhibit broad-spectrum antibacterial properties against various pathogens. For instance, derivatives with terminal amide fragments demonstrated significant activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 50 μg/mL .
Mechanism of Action
The mechanism underlying the antimicrobial activity of these compounds involves interaction with bacterial enzymes such as leucyl-tRNA synthetase. This interaction leads to inhibition of protein synthesis in bacteria, which is crucial for their survival . The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the potency of these compounds, indicating that structural modifications can significantly influence their biological activity .
Agricultural Applications
Insecticides and Acaricides
This compound has been explored for its potential use as an insecticide and acaricide. Compounds derived from this triazine structure have demonstrated effectiveness against a variety of agricultural pests including flies, mosquitoes, and crop-damaging insects such as aphids and leafhoppers . The mechanism typically involves neurotoxic effects that disrupt the normal functioning of insect nervous systems.
Field Studies
Field trials have indicated that these compounds can reduce pest populations significantly while exhibiting low toxicity to non-target organisms. This selective toxicity is advantageous for sustainable agricultural practices .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing triazine units exhibit improved resistance to thermal degradation compared to conventional polymers .
Nanocomposites
Additionally, the compound has been investigated for use in nanocomposite materials. Its ability to form stable interactions with nanoparticles can lead to enhanced electrical conductivity and mechanical strength in composite materials .
Summary of Applications
| Field | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Exhibits broad-spectrum activity against bacteria; effective against M. smegmatis |
| Agricultural Science | Insecticides and acaricides | Effective against agricultural pests; low toxicity to non-target organisms |
| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical properties in polymers |
Mechanism of Action
The mechanism by which 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic Acid
- Structure : Shares the triazine core but differs in substituent positions (carboxylic acid at position 6 vs. position 1 in the target compound).
- Molecular Formula : C₄H₃N₃O₄ (identical to the target compound) .
- Key Differences : The tetrahydro modification at positions 2,3,4,5 introduces partial saturation, altering reactivity. This compound’s ChemSpider ID is 4250313 , distinguishing it from the target compound .
- Applications : Primarily explored as a precursor for bioactive molecules due to its keto and carboxylic acid groups.
(+)-Quisqualic Acid (3-(3,5-Dioxo-1,2,4-oxadiazolidin-2-yl)-L-alanine)
- Structure : Contains an oxadiazolidine ring instead of triazinane, with an L-alanine side chain.
- Molecular Formula : C₅H₇N₃O₅ (larger due to the alanine moiety) .
- Functional Comparison: Both compounds feature dual keto groups, but (+)-quisqualic acid acts as a glutamate analogue and neurotoxin, targeting receptors like aspartate aminotransferase and choline O-acetyltransferase . In contrast, the triazinane derivative lacks known neuroactive properties.
- Biological Relevance : (+)-Quisqualic acid is a toxin extracted from biological sources, while the triazinane compound is synthetic .
4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic Acid
- Structure : A benzoic acid derivative with a triazolidine ring substituted at position 4.
- Applications : Used in coordination chemistry for metal-ligand complexes, leveraging its rigid aromatic system .
Functional and Application-Based Comparisons
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: A phenolic acid with a benzeneacrylic backbone, lacking heterocyclic rings.
- Functional Groups : Two hydroxyl groups and a carboxylic acid, enabling antioxidant activity .
- Applications : Used in food, cosmetics, and pharmacology, contrasting with the triazinane compound’s role as a synthetic intermediate .
Morpholino-1,3,5-triazine Derivatives
- Structure: Triazine cores modified with morpholino groups and ureido-benzoic acid side chains.
- Example: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid .
- Key Differences: Morpholino groups enhance solubility and pharmacokinetic properties, making these derivatives more drug-like than the target compound .
Tabulated Comparative Data
Research Findings and Divergences
- Synthetic Utility : The triazinane derivative’s synthesis is more straightforward than (+)-quisqualic acid’s extraction from biological sources [[9] vs. [4]].
- Biological Activity : While (+)-quisqualic acid interacts with glutamate receptors, the triazinane compound’s bioactivity remains underexplored, highlighting a research gap .
- Structural Flexibility: Morpholino-triazine derivatives exhibit tunable properties for drug design, whereas the rigid triazinane core limits derivatization .
Biological Activity
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid is a compound belonging to the class of 1,2,4-triazine derivatives. This class has garnered interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this specific compound is under investigation, with various studies highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a triazine ring with two carbonyl groups and a carboxylic acid functional group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazines exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain triazine derivatives exhibited minimum inhibitory concentrations (MIC) against Mycobacterium smegmatis, suggesting potential in treating tuberculosis .
Table 1: Antimicrobial Activity of Triazine Derivatives
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 3,5-Dioxo-1,2,4-triazinane | M. smegmatis | 50 |
| Thiazolo[3,2-b]-1,2,4-triazinone | S. aureus | Varies |
| Other Triazine Derivatives | Various Gram-positive bacteria | Varies |
Anticancer Activity
The anticancer potential of triazine derivatives has been explored in several studies. For example, compounds related to the triazine structure have demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism often involves the inhibition of specific cellular pathways crucial for cancer cell proliferation .
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3,5-Dioxo-1,2,4-triazinane | A549 | Not specified |
| Thiazole Derivative | Caco-2 | Varies |
| Triazine Analogs | Various Cancer Lines | Varies |
The biological activity of this compound may be attributed to its ability to interact with key biological targets. For example:
- Enzyme Inhibition : Some triazine derivatives inhibit enzymes involved in critical metabolic pathways.
- Cell Cycle Arrest : Certain compounds induce apoptosis in cancer cells by interfering with the cell cycle.
Case Studies
In a notable case study involving a series of synthesized triazine derivatives:
- Study Design : Compounds were tested against various microbial strains and cancer cell lines.
- Findings : Specific derivatives displayed enhanced activity compared to standard antibiotics and chemotherapeutics. The study emphasized structure-activity relationships (SAR), indicating that modifications on the triazine ring significantly affect biological outcomes .
Q & A
Q. What synthetic methodologies are currently established for 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid?
The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives and aliphatic carboxylic acids. A catalytic system using FeCl₃·6H₂O (10 mol%) at 80°C for 6–12 hours is effective for forming the triazinane core. For example, 1-arylthioureas react with carboxylic acids in a 2:1 molar ratio under reflux conditions, followed by recrystallization for purification. This method avoids toxic solvents but may require optimization for substituent compatibility .
Q. What analytical techniques are recommended for structural characterization of this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the triazinane ring and carboxylic acid proton.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O-H from carboxylic acid).
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable. Chromatographic purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What safety protocols should be followed when handling this compound in the lab?
While specific toxicity data for this compound is limited, general precautions for heterocyclic carboxylic acids include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Respiratory protection (e.g., NIOSH-approved N95 masks) if handling powdered forms.
- Storage in airtight containers at 2–8°C to prevent hydrolysis. Avoid skin contact and inhalation; work in a fume hood during synthesis .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of this compound?
Systematic optimization involves:
- Catalyst screening : FeCl₃·6H₂O outperforms Brønsted acids (e.g., PTSA) and other Lewis acids (e.g., CuCl₂) in triazinane formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol or water.
- Temperature control : Yields increase at 80°C but degrade above 100°C due to side reactions.
- Stoichiometry : A 2:1 ratio of thiourea to carboxylic acid minimizes unreacted intermediates .
Q. What strategies address discrepancies in reported synthetic yields across studies?
Contradictions often arise from:
- Substituent electronic effects : Electron-withdrawing groups on thioureas reduce nucleophilicity, lowering yields.
- Purification challenges : Column chromatography vs. recrystallization can lead to variability in isolated yields.
- Moisture sensitivity : Hydrolysis of the triazinane ring during workup may explain low yields in some protocols. Reproducibility requires strict control of anhydrous conditions and detailed reporting of purification methods .
Q. How can the stability of this compound under varying pH and temperature conditions be evaluated?
Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours, monitoring degradation via HPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Light sensitivity : Expose to UV-Vis light and assess photodegradation products with LC-MS. Such data inform storage conditions and formulation strategies for biological assays .
Methodological Considerations
- Synthetic Challenges : The carboxylic acid group may participate in side reactions (e.g., esterification); protecting groups like tert-butyl esters could be explored .
- Biological Testing : For pharmacological studies, ensure solubility by preparing sodium salts (neutralize with NaOH) or using DMSO as a solvent vehicle .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
